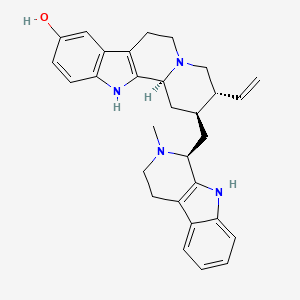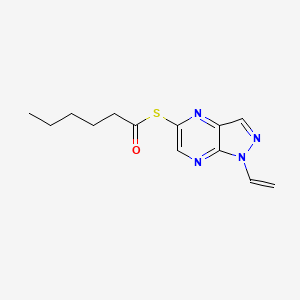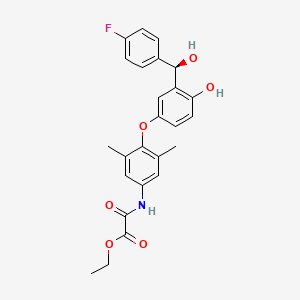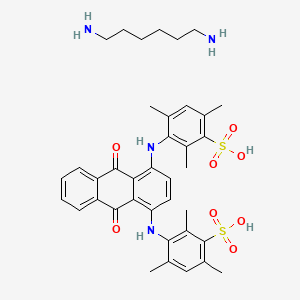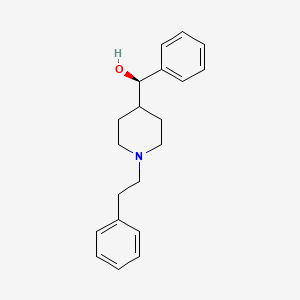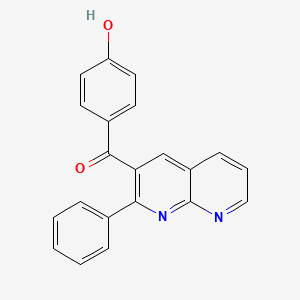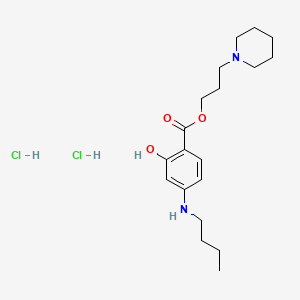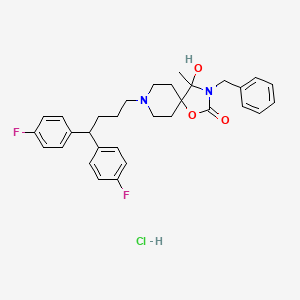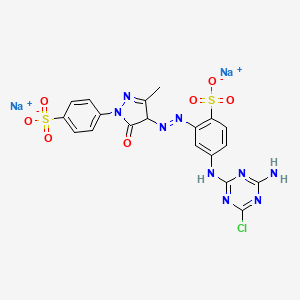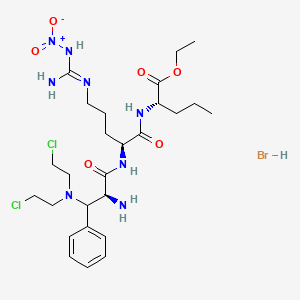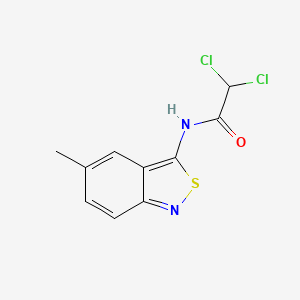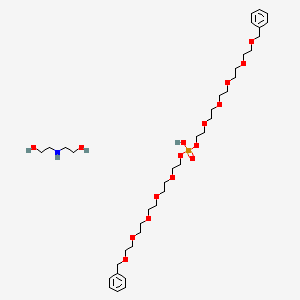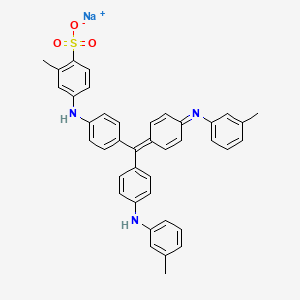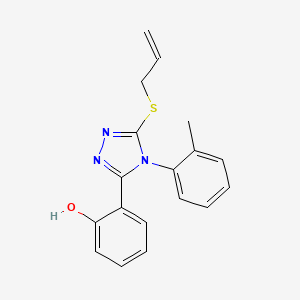
2-(4-(2-Methylphenyl)-5-(2-propenylthio)-4H-1,2,4-triazol-3-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(2-メチルフェニル)-5-(2-プロペニルチオ)-4H-1,2,4-トリアゾール-3-イル)フェノールは、フェノール、トリアゾール、チオエーテルの機能を組み合わせたユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路および反応条件
2-(4-(2-メチルフェニル)-5-(2-プロペニルチオ)-4H-1,2,4-トリアゾール-3-イル)フェノールの合成は、一般的に容易に入手可能な出発物質から始めて、複数のステップを伴います。一般的な合成経路には、以下の手順が含まれます。
トリアゾール環の形成: このステップでは、ヒドラジン誘導体と適切なニトリルを環化させて、1,2,4-トリアゾール環を形成します。
チオエーテル基の導入: チオエーテル基は、求核置換反応によって導入され、ここでチオールが適切なハロゲン化物と反応します。
フェノール基の付加: フェノール基は、スズキカップリングやヘックカップリングなどのカップリング反応によって導入され、フェノール誘導体と適切なアリールハロゲン化物を用います。
工業的生産方法
この化合物の工業的生産には、上記の合成経路の最適化が含まれ、収率を向上させ、コストを削減します。これには、連続フロー反応器、触媒の高スループットスクリーニング、溶媒のリサイクル技術の使用が含まれる場合があります。
化学反応の分析
反応の種類
2-(4-(2-メチルフェニル)-5-(2-プロペニルチオ)-4H-1,2,4-トリアゾール-3-イル)フェノールは、次のものを含むさまざまな化学反応を起こす可能性があります。
酸化: フェノール基は酸化されて、キノンまたはその他の酸化誘導体になります。
還元: トリアゾール環は、特定の条件下で還元されてジヒドロトリアゾールになります。
置換: チオエーテル基は求核置換反応に関与し、さまざまな誘導体の形成につながります。
一般的な試薬および条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用できます。
置換: アルキルハロゲン化物やアリールハロゲン化物などの求核剤は、水酸化ナトリウム(NaOH)などの塩基の存在下で使用できます。
形成される主な生成物
酸化: キノンおよびその他の酸化されたフェノール誘導体。
還元: ジヒドロトリアゾール。
置換: さまざまなアルキルまたはアリールチオエーテル誘導体。
科学研究への応用
2-(4-(2-メチルフェニル)-5-(2-プロペニルチオ)-4H-1,2,4-トリアゾール-3-イル)フェノールは、いくつかの科学研究に応用されています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌剤または抗真菌剤としての可能性について調査されています。
医学: 抗炎症作用や抗がん作用など、潜在的な治療効果について探求されています。
工業: ポリマーやコーティングなど、特定の特性を持つ新素材の開発に利用されています。
科学的研究の応用
2-(4-(2-Methylphenyl)-5-(2-propenylthio)-4H-1,2,4-triazol-3-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
2-(4-(2-メチルフェニル)-5-(2-プロペニルチオ)-4H-1,2,4-トリアゾール-3-イル)フェノールの作用機序は、特定の分子標的との相互作用を伴います。フェノール基は水素結合やπ-π相互作用に関与し、トリアゾール環は金属イオンと配位するか、生体高分子と相互作用することができます。チオエーテル基は、化合物の親油性を高め、細胞膜を通過しやすくなります。
類似化合物の比較
類似化合物
2-メトキシ-4-(2-プロペニル)フェノール: フェノールとプロペニルの機能性を共有しますが、トリアゾールとチオエーテル基はありません。
4-(2-メチル-2-プロペニル)フェノール: 類似のフェノールとプロペニル基がありますが、トリアゾール環はありません。
オイゲノール(2-メトキシ-4-(2-プロペニル)フェノール): メチル基の代わりにメトキシ基を含み、トリアゾールとチオエーテルの機能性を欠いています。
ユニークさ
2-(4-(2-メチルフェニル)-5-(2-プロペニルチオ)-4H-1,2,4-トリアゾール-3-イル)フェノールは、フェノール、トリアゾール、チオエーテルの機能性を組み合わせているためユニークであり、独特の化学的および生物学的特性を付与します。
類似化合物との比較
Similar Compounds
2-Methoxy-4-(2-propenyl)phenol: Shares the phenolic and propenyl functionalities but lacks the triazole and thioether groups.
4-(2-Methyl-2-propenyl)phenol: Similar phenolic and propenyl groups but lacks the triazole ring.
Eugenol (2-Methoxy-4-(2-propenyl)phenol): Contains a methoxy group instead of a methyl group and lacks the triazole and thioether functionalities.
Uniqueness
2-(4-(2-Methylphenyl)-5-(2-propenylthio)-4H-1,2,4-triazol-3-yl)phenol is unique due to its combination of phenolic, triazole, and thioether functionalities, which confer distinct chemical and biological properties
特性
CAS番号 |
81518-45-8 |
|---|---|
分子式 |
C18H17N3OS |
分子量 |
323.4 g/mol |
IUPAC名 |
2-[4-(2-methylphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C18H17N3OS/c1-3-12-23-18-20-19-17(14-9-5-7-11-16(14)22)21(18)15-10-6-4-8-13(15)2/h3-11,22H,1,12H2,2H3 |
InChIキー |
UTZVKEOFKXACHC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N2C(=NN=C2SCC=C)C3=CC=CC=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


